[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
Scientific Research Applications
Biomarkers for Epidemiologic Studies
[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, due to its structural similarity with certain aryl organophosphate flame retardants (m-aryl-OPFRs), might be relevant in the context of identifying specific biomarkers for epidemiologic studies related to exposure to m-aryl-OPFRs. A study found that urinary metabolites such as 2-Ethyl-5-hydroxyhexyl diphenyl phosphate (5-OH-EHDPP) showed strong temporal reliability, indicating their potential as biomarkers for TPHP and EHDPP exposure in human populations (Zhao et al., 2019).
Environmental Remediation
The structural attributes of this compound might lend it properties useful in environmental remediation, particularly in the removal of phosphates from water and wastewater. Engineered biochar has been explored for its capacity to remove phosphates, leveraging its high surface area and porosity, which might be enhanced by compounds with similar structural features (Vikrant et al., 2018).
Material Science and Biomedical Applications
In material science, especially within the context of biomedical applications, the understanding of phosphate structures and their interactions is crucial. Research on phosphate and phosphate-containing glasses provides insights into their structural environments, which is essential for the development of biomaterials. The knowledge gained from such studies can be applied to improve the properties of materials like this compound for specific applications, including bone repair and regeneration (Kirkpatrick & Brow, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar toMiltefosine , an antileishmanial agent used to treat leishmaniasis . Leishmaniasis is a disease caused by parasites of the Leishmania type .
Mode of Action
Miltefosine, a structurally similar compound, is known to inhibit phosphatidylcholine biosynthesis and akt (also known as protein kinase b), which is a crucial protein within the pi3k/akt/mtor intracellular signalling pathway involved in regulating the cell cycle .
Biochemical Pathways
Given its structural similarity to miltefosine, it may also affect the pi3k/akt/mtor intracellular signalling pathway .
Result of Action
Given its structural similarity to miltefosine, it may have antimicrobial and anti-leishmanial effects .
Properties
IUPAC Name |
[(2R)-2,3-didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68NO6P/c1-6-8-10-12-14-16-18-20-22-24-27-36-30-32(31-39-40(34,35)38-29-26-33(3,4)5)37-28-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/t32-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIPSRFEJKMJG-JGCGQSQUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68NO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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